3-(2-Propoxyethoxy)piperidine hydrochloride

Medicinal Chemistry Physicochemical Properties Lead Optimization

Lead optimization often requires increasing lipophilicity to improve membrane permeability without altering the core scaffold. 3-(2-Propoxyethoxy)piperidine hydrochloride (CAS 1220017-94-6) provides a LogP of ~2.31, significantly higher than shorter alkoxy analogs (e.g., methoxyethoxy LogP ~0.25). • Enables ~2-unit LogP increase in SAR studies without scaffold changes. • ≥98% purity (HCl salt) ensures accurate weighing and reproducible synthesis. • Moderate lipophilicity balances solubility and reactivity in multistep routes. In stock for immediate global shipping. Bulk quantities available upon request.

Molecular Formula C10H22ClNO2
Molecular Weight 223.74 g/mol
CAS No. 1220017-94-6
Cat. No. B1395426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Propoxyethoxy)piperidine hydrochloride
CAS1220017-94-6
Molecular FormulaC10H22ClNO2
Molecular Weight223.74 g/mol
Structural Identifiers
SMILESCCCOCCOC1CCCNC1.Cl
InChIInChI=1S/C10H21NO2.ClH/c1-2-6-12-7-8-13-10-4-3-5-11-9-10;/h10-11H,2-9H2,1H3;1H
InChIKeyCZMIBWXPPRGZEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Propoxyethoxy)piperidine hydrochloride: Building Block


3-(2-Propoxyethoxy)piperidine hydrochloride (CAS 1220017-94-6) is a piperidine derivative featuring a propoxyethoxy substituent at the 3-position, supplied as a hydrochloride salt with molecular formula C10H22ClNO2 and molecular weight 223.74 g/mol . It is commercially available as a research chemical and intermediate for pharmaceutical synthesis, with vendors providing purity specifications of ≥98% . Its structure combines a basic piperidine nitrogen with an ether-linked propyl chain, conferring moderate lipophilicity (calculated LogP ~2.31) [1].

Piperidine building block with propoxyethoxy substituent
Hydrochloride salt for aqueous-phase handling
Moderate lipophilicity for lead optimization SAR

Why Analog Substitution Fails


Piperidine derivatives with varying alkoxy chain lengths (e.g., methoxyethoxy, ethoxyethoxy) or differing substitution positions (e.g., 4-substituted analogs) exhibit significantly divergent physicochemical properties, particularly lipophilicity (LogP) and molecular weight, which directly impact solubility, membrane permeability, and pharmacokinetic behavior [1]. The propoxyethoxy chain in this compound confers a LogP of approximately 2.31, which is nearly an order of magnitude more lipophilic than the methoxyethoxy analog (LogP ~0.25) [2]. Such differences preclude direct substitution in synthetic pathways or biological assays without extensive re-optimization, as they alter compound partitioning, target engagement, and off-target liability profiles [1].

Alkoxy chain length shift may substantially alter lipophilicity-dependent properties (e.g., membrane partitioning).
Molecular weight difference vs shorter-chain analogs can shift solubility and formulation behavior.
Direct replacement in synthetic pathways may require re-optimization of reaction conditions or assay design.

3-(2-Propoxyethoxy)piperidine hydrochloride: Differentiation Evidence


Lipophilicity vs. Methoxyethoxy Analog

The lipophilicity of 3-(2-propoxyethoxy)piperidine hydrochloride (calculated LogP = 2.31) [1] is significantly higher than that of its methoxyethoxy analog 3-(2-methoxyethoxy)piperidine (calculated LogP = 0.254) [2], representing a >2 log unit increase.

Lipophilicity
Data to verify
Calc. LogP 2.31 (vs 0.254 methoxyethoxy) Δ +2.06
Supports lipophilicity-property selection in SAR studies.
Computational prediction; experimental validation recommended.
Medicinal Chemistry Physicochemical Properties Lead Optimization

Molecular Weight vs. Methoxyethoxy Analog

The target compound has a molecular weight of 223.74 g/mol (C10H22ClNO2) , compared to 195.69 g/mol for 3-(2-methoxyethoxy)piperidine hydrochloride (C8H18ClNO2) [1].

Molecular Weight
Data to verify
223.74 g/mol (vs 195.69 g/mol) Δ +28.05 (+14%)
Reported MW difference may affect solubility and drug-like property profile.
Exact mass calculation; experimental solubility not measured.
Pharmaceutical Intermediates Property-Based Design Synthetic Chemistry

Purity Specification

Multiple commercial sources specify a minimum purity of 98% (NLT) for 3-(2-propoxyethoxy)piperidine hydrochloride , which is a common benchmark for research-grade building blocks.

Purity
Supplier data
≥98% (NLT)
Reported purity benchmark may support synthetic reproducibility.
Vendor-specified; lot-specific verification advised.
Chemical Procurement Quality Control Reproducibility

Salt Form and Solubility Enhancement

The compound is supplied as a hydrochloride salt, which is described to enhance water solubility and stability compared to the free base . While no direct solubility data is available, the salt form is a standard strategy for improving handling in aqueous media [1].

Salt Form
Class-level inference
Hydrochloride salt (vs free base)
May support aqueous-phase handling for in vitro assay preparation.
Qualitative class-level property; specific solubility data not available.
Formulation Solubility Enhancement Preclinical Development

3-(2-Propoxyethoxy)piperidine hydrochloride: Research and Industrial Applications


Fine-Tuned Lipophilicity for Lead Optimization

When a drug discovery program needs to incrementally increase LogP by ~2 units to improve membrane permeability or target engagement, 3-(2-propoxyethoxy)piperidine hydrochloride offers a well-defined lipophilic building block (LogP 2.31) that is significantly more lipophilic than its methoxyethoxy counterpart (LogP 0.25) [1]. This differential can be exploited in SAR studies to probe the impact of lipophilicity on potency and ADME properties without altering the core piperidine scaffold.

Building Block for Advanced Intermediates

In multistep organic synthesis, the compound serves as a versatile intermediate where moderate lipophilicity (LogP 2.31) is desired to balance solubility and reactivity [1]. The propoxyethoxy chain provides a distinct molecular weight and polarity profile compared to shorter or longer alkoxy analogs, enabling precise control over intermediate physical properties during synthesis .

High-Purity Starting Material for Catalytic Reactions

For synthetic routes involving air- or moisture-sensitive catalysts, the availability of this compound at ≥98% purity (NLT) [1] minimizes the risk of catalyst poisoning and side reactions. The hydrochloride salt form also ensures easy handling and accurate weighing, supporting reproducible reaction outcomes in both academic and industrial laboratories.

Application
Selection Property
Validation Focus
Lead optimization: lipophilicity modulation
Defined lipophilicity shift vs shorter alkoxy analogs
Membrane partitioning context and SAR interpretation
Multistep synthesis: balanced polarity
Propoxyethoxy chain for intermediate polarity control
Solubility/reactivity profile validation in synthetic routes
High-purity starting material for sensitive catalysts
Research-grade purity (salt-form handling)
Catalyst compatibility and lot-specific impurity profiling

Technical Documentation Hub

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